molecular formula C12H17NO2 B3056448 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone CAS No. 71494-78-5

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone

Cat. No. B3056448
CAS RN: 71494-78-5
M. Wt: 207.27 g/mol
InChI Key: XMGSEEVKZWXCFK-UHFFFAOYSA-N
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Description

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone, also known as DEAP, is a chemical compound that has gained attention for its potential applications in scientific research. DEAP has been studied for its mechanism of action and its biochemical and physiological effects. In

Scientific Research Applications

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has been studied for its potential applications in various scientific research fields. It has been found to be a useful tool in the development of new drugs for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has also been used in the development of new materials for biomedical applications.

Mechanism of Action

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has been found to act as a chelating agent, binding to metal ions such as copper and iron. This property has been exploited in the development of new drugs that target metal ion imbalances in diseases such as Alzheimer's and Parkinson's. 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has also been found to inhibit the activity of certain enzymes, which has potential applications in drug development.
Biochemical and Physiological Effects
1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has been found to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of diseases such as arthritis. 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has been found to be non-toxic at low concentrations, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has several advantages for lab experiments, including its stability and ease of synthesis. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone. One area of interest is the development of new drugs that target metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new materials for biomedical applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone and its potential applications in various scientific research fields.
Conclusion
In conclusion, 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone is a chemical compound that has gained attention for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has the potential to lead to the development of new drugs and materials for biomedical applications.

properties

IUPAC Name

1-[4-(diethylamino)-2-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)10-6-7-11(9(3)14)12(15)8-10/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSEEVKZWXCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406121
Record name 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone

CAS RN

71494-78-5
Record name 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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